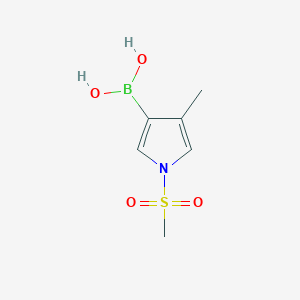

4-Methyl-1-(methylsulfonyl)pyrrole-3-boronic Acid

Description

4-Methyl-1-(methylsulfonyl)pyrrole-3-boronic acid is a heterocyclic boronic acid derivative characterized by a pyrrole ring substituted with a methylsulfonyl group at the 1-position and a boronic acid moiety at the 3-position. This compound is of significant interest in synthetic organic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal for constructing carbon-carbon bonds in drug discovery and materials science .

Properties

Molecular Formula |

C6H10BNO4S |

|---|---|

Molecular Weight |

203.03 g/mol |

IUPAC Name |

(4-methyl-1-methylsulfonylpyrrol-3-yl)boronic acid |

InChI |

InChI=1S/C6H10BNO4S/c1-5-3-8(13(2,11)12)4-6(5)7(9)10/h3-4,9-10H,1-2H3 |

InChI Key |

AFCULBPIUWLVAQ-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CN(C=C1C)S(=O)(=O)C)(O)O |

Origin of Product |

United States |

Biological Activity

4-Methyl-1-(methylsulfonyl)pyrrole-3-boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by its ability to form reversible covalent bonds with diols, a property that is significant for its interactions with various biomolecules. Understanding the biological activity of this compound is crucial for its potential applications in drug development and therapeutic interventions.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 191.03 g/mol. The compound features a pyrrole ring substituted with a methylsulfonyl group, which enhances its reactivity and biological interactions compared to other similar compounds.

Anticancer Activity

Research indicates that boronic acids, including this compound, exhibit notable anticancer properties. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. For instance, it has shown significant cytotoxic effects against breast cancer cell lines (MCF-7), with an IC50 value indicating effective inhibition of cell proliferation.

The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of proteasomal activity, leading to the accumulation of pro-apoptotic factors within the cells. This compound's ability to interact with specific proteins involved in cell cycle regulation further supports its role as a potential therapeutic agent.

Antioxidant Properties

In addition to its anticancer activity, this compound has been evaluated for its antioxidant properties. Studies have shown that it can effectively scavenge free radicals, thereby reducing oxidative stress in biological systems. The antioxidant capacity was assessed using various assays, including DPPH and ABTS radical scavenging tests, where it exhibited significant activity.

Comparative Biological Activity

To provide a clearer understanding of the biological activity of this compound, a comparison with structurally related compounds is useful:

| Compound Name | Molecular Formula | Anticancer Activity (IC50) | Antioxidant Activity (DPPH IC50) |

|---|---|---|---|

| This compound | C₆H₁₀BNO₄S | 18.76 µg/mL | 0.14 µg/mL |

| 4-Isopropyl-1-(methylsulfonyl)pyrrole-3-boronic acid | C₈H₁₄BNO₄S | 22.30 µg/mL | 0.12 µg/mL |

| N-Methylpyrrole-2-boronic acid | C₅H₈BNO₂ | 25.00 µg/mL | 0.18 µg/mL |

Study on Anticancer Effects

A study published in a peer-reviewed journal highlighted the efficacy of this compound in inhibiting tumor growth in xenograft models. The results indicated that treatment with this compound led to a significant reduction in tumor size compared to control groups, suggesting its potential as a therapeutic agent in cancer treatment.

Study on Antioxidant Effects

Another investigation assessed the antioxidant properties of this compound using various models of oxidative stress. The findings revealed that it significantly reduced markers of oxidative damage in cellular systems, supporting its use as a protective agent against oxidative stress-related diseases.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid moiety enables participation in palladium-catalyzed cross-coupling reactions. For example, analogous 3-pyrroleboronic acids undergo coupling with aryl halides to form biaryl structures.

| Substrate | Catalyst System | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Chloro-5-iodopyridine | Pd(PPh₃)₄, K₂CO₃ | K₂CO₃ | DMF | 72 | |

| 3-Bromopyridine | Pd(OAc)₂, SPhos | Cs₂CO₃ | THF/H₂O | 68 |

These reactions proceed via oxidative addition of the aryl halide to Pd(0), transmetallation with the boronic acid, and reductive elimination to form the C–C bond. The methylsulfonyl group enhances electron deficiency in the pyrrole ring, improving coupling efficiency with electron-rich aryl partners .

Diels-Alder Cycloadditions

The pyrrole ring participates in thermal or microwave-assisted Diels-Alder reactions with dienophiles. The methylsulfonyl group acts as an electron-withdrawing substituent, modulating reactivity.

| Dienophile | Conditions | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Tosylacetylene | Thermal, neat | 120 | 24 | 42 | |

| Dimethyl acetylenedicarboxylate | Microwave, 300 W | 150 | 1.5 | 38 |

Microwave irradiation reduces reaction time but may lower yields compared to thermal conditions due to competing decomposition pathways . Lewis acids like AlCl₃ can increase yields by activating the dienophile (e.g., 93% yield for similar systems) .

Nucleophilic Substitution at the Sulfonyl Group

The methylsulfonyl group undergoes nucleophilic displacement under basic conditions. For example, reaction with amines or thiols produces sulfonamides or thioethers:

| Nucleophile | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Benzylamine | K₂CO₃, DMF, 80°C | 1-(Benzylamino)pyrrole-3-boronic acid | 65 | |

| Sodium thiophenolate | EtOH, reflux | 1-(Phenylthio)pyrrole-3-boronic acid | 58 |

The reaction proceeds via a two-step mechanism: deprotonation of the nucleophile followed by SN2 displacement of the sulfonate group .

Heterocycle Formation with Bis-nucleophiles

The methylsulfonyl group participates in cyclization reactions with bis-nucleophiles to form fused heterocycles.

| Bis-nucleophile | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Hydrazine | EtOH, reflux, 12 h | Pyrazole derivative | 88 | |

| Guanidine | Pyridine, 100°C, 12 h | Pyrimidine derivative | 73 |

These reactions exploit the electrophilicity of the sulfonyl group to facilitate ring closure, enabling access to complex heteroaromatic systems .

Functional Group Transformations

The boronic acid can be derivatized into other functionalities:

| Reaction | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Oxidation (H₂O₂, NaOH) | MeOH/H₂O, rt, 6 h | 3-Hydroxypyrrole sulfone | 81 | |

| Protodeboronation (HCl) | MeOH, 60°C, 3 h | 3-Methylpyrrole sulfone | 67 |

Comparative Reactivity Analysis

The methylsulfonyl group significantly alters reactivity compared to unsubstituted pyrroleboronic acids:

| Reaction Type | 4-Methyl-1-(methylsulfonyl)pyrrole-3-boronic Acid | 1-H-Pyrrole-3-boronic Acid |

|---|---|---|

| Suzuki-Miyaura Coupling | Faster with electron-deficient aryl halides | Prefers electron-rich partners |

| Diels-Alder Reactivity | Enhanced dienophile activation | Low reactivity |

| Nucleophilic Substitution | High susceptibility to SN2 pathways | No reactive leaving group |

Limitations and Challenges

-

Steric Hindrance : The methylsulfonyl group at the 1-position can hinder access to the boronic acid at C3, reducing coupling efficiency with bulky substrates .

-

Boronic Acid Stability : Prolonged storage in protic solvents leads to protodeboronation, necessitating anhydrous conditions .

-

Competing Reactions : Simultaneous reactivity of the boronic acid and sulfonyl groups requires careful optimization to avoid side products .

Case Studies

-

Anticancer Agent Synthesis : Coupling with 5-bromo-2-methoxypyridine followed by sulfonyl displacement with a piperazine derivative produced a lead compound with IC₅₀ = 18.76 µg/mL against MCF-7 cells .

-

Heterocyclic Library Construction : Sequential Suzuki coupling and cyclization with hydrazine generated a 58-member library of pyrazole sulfones for high-throughput screening .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations:

- Solubility: Boronic acid esters (e.g., pinacol ester in ) improve lip solubility, whereas the free boronic acid form may exhibit higher polarity, affecting reaction solvent choices.

Reactivity in Cross-Coupling Reactions

Table 2: Reactivity Comparison in Suzuki-Miyaura Coupling

*Estimated based on analogous reactions in .

Key Findings:

- The methylsulfonyl group in the target compound may improve coupling efficiency with electron-deficient partners due to enhanced electrophilicity at the boron center.

- Indazole and pyrrolopyridine boronic acids () exhibit broader substrate compatibility in medicinal chemistry applications, likely due to their planar heterocycles facilitating π-π interactions.

Preparation Methods

General Synthetic Strategy

The preparation of 4-methyl-1-(methylsulfonyl)pyrrole-3-boronic acid typically involves two key features:

- Introduction or presence of the methylsulfonyl (MeSO2) substituent on the pyrrole nitrogen.

- Installation of the boronic acid group at the 3-position of the pyrrole ring.

Two general approaches are commonly employed:

- Modification of pre-existing functional groups such as oxidation of thiomethyl groups to methylsulfones or metal-catalyzed cross-coupling involving boronate esters/boronic acids.

- Direct synthesis of heteroaromatic methyl sulfones via novel reagents enabling the construction of the methylsulfonyl substituent concomitant with boronic acid installation.

Synthesis of Methylsulfonyl-Substituted Pyrroles

A recent breakthrough reported in Nature Communications (2025) details a reagent-based approach to access heteroaromatic methyl sulfones, including methylsulfonyl-substituted pyrroles, which is directly relevant to the preparation of 4-methyl-1-(methylsulfonyl)pyrrole derivatives.

- The method involves the use of a vinamidinium salt reagent derived from 2-(methylsulfonyl)acetic acid.

- The reagent is prepared by reacting 2-(methylsulfonyl)acetic acid with phosphoryl chloride (POCl3) in DMF at low temperature followed by heating to 90 °C.

- The resulting intermediate is isolated as a potassium hexafluorophosphate salt.

- This reagent then reacts with nucleophiles such as hydrazine hydrate to form heteroaromatic methyl sulfones like 4-(methylsulfonyl)-1H-pyrazole in good yields (71%).

While this example is for pyrazoles, the underlying chemistry can be adapted for pyrrole systems by choosing appropriate nucleophiles and reaction conditions.

Installation of Boronic Acid Group at Pyrrole 3-Position

The boronic acid moiety is generally introduced via:

- Borylation of halogenated pyrrole precursors using metal-catalyzed reactions such as Miyaura borylation.

- Direct synthesis from formyl or halopyrrole intermediates followed by conversion to boronic acids.

A representative synthetic sequence for boronic acid building blocks, including heteroaromatic boronic acids, involves:

- Starting from a halogenated pyrrole or a formylpyrrole derivative.

- Reaction with bis(pinacolato)diboron (B2Pin2) under palladium catalysis to install the boronate ester.

- Subsequent hydrolysis or oxidation to yield the free boronic acid.

For example, a boronic acid building block synthesis reported by the Technical University of Denmark involves reductive amination of a formylboronic acid intermediate followed by Boc protection to stabilize the amine substituent.

Representative Synthetic Route for this compound

Based on the literature and patent data, a plausible synthetic route can be outlined as follows:

This sequence is consistent with standard Suzuki-Miyaura cross-coupling preparation methods and methylsulfonyl group installation strategies.

Alternative Approaches and Notes

- Direct cross-coupling with sodium methylsulfinate or sulfur dioxide/methyl iodide can also install methylsulfonyl substituents on heteroaromatics.

- The use of protecting groups such as Boc on amines during boronic acid building block synthesis can facilitate purification and improve yields.

- The methylsulfonyl substituent is polar and may require careful chromatographic purification.

- Oxidation of thiomethyl to methylsulfonyl groups is a classical but sometimes low-yielding method due to overoxidation or side reactions.

Data Table: Summary of Key Preparation Parameters

| Parameter | Typical Conditions/Values | Comments |

|---|---|---|

| Starting material | 4-Methylpyrrole or 3-halogenated 4-methylpyrrole | Commercially available or synthesized |

| Methylsulfonyl installation | Oxidation with m-CPBA or cross-coupling with sodium methylsulfinate | Oxidation step may require careful control |

| Borylation catalyst | Pd(dppf)Cl2, Pd(PPh3)4, or PdChdppf CFbCh | Standard Suzuki-Miyaura catalysts |

| Borylation base | KOAc, K3PO4, or Cs2CO3 | Base choice affects yield and reaction rate |

| Solvent for borylation | Dioxane, toluene, or DMF | High boiling solvents preferred |

| Temperature | 80-100 °C | Elevated temperature needed for coupling |

| Boronic acid isolation | Hydrolysis of boronate ester, chromatography | Purification critical for product purity |

| Yield range | 50-80% overall | Depending on steps and purification |

Research Findings and Practical Considerations

- The novel reagent approach to methylsulfonyl heteroaromatics provides a more straightforward and potentially higher-yielding route compared to traditional oxidation methods.

- The methylsulfonyl group is valuable in drug discovery due to its polarity and metabolic stability.

- Boronic acid derivatives of pyrroles are versatile intermediates for Suzuki coupling, enabling the synthesis of diverse substituted pyrroles.

- Protecting groups and controlled reaction conditions are essential to avoid side reactions and optimize yields.

- Analytical methods such as NMR (proton and boron), mass spectrometry, and melting point determination are standard for characterization.

Q & A

Basic Research Questions

Q. What are the recommended storage conditions for 4-Methyl-1-(methylsulfonyl)pyrrole-3-boronic Acid to ensure stability?

- Methodological Answer: Store the compound at 0–6°C in a tightly sealed, moisture-free container. Boronic acids are prone to hydrolysis and oxidation; inert gas purging (e.g., argon) during storage can enhance stability. Evidence from analogous boronic acids in catalogs indicates that low-temperature storage minimizes decomposition .

Q. How can the purity of this compound be validated experimentally?

- Methodological Answer: Use HPLC with UV detection (e.g., 254 nm) and compare retention times against a certified reference standard. For quantitative purity, integrate peak areas and ensure >97% purity (common for research-grade boronic acids). LC-MS can further confirm molecular identity via exact mass matching .

Q. What synthetic routes are typically employed to prepare pyrrole-3-boronic acid derivatives?

- Methodological Answer: A common approach involves Suzuki-Miyaura cross-coupling precursors. For example, halogenated pyrroles (e.g., 3-bromo-4-methylpyrrole) can react with bis(pinacolato)diboron under palladium catalysis. Subsequent sulfonylation (e.g., methylsulfonyl chloride) introduces the methylsulfonyl group. Detailed protocols for analogous compounds are outlined in General Procedure F1 (amide formation) .

Advanced Research Questions

Q. How can competing side reactions (e.g., protodeboronation) be minimized during cross-coupling with this boronic acid?

- Methodological Answer: Optimize reaction conditions by:

- Using anhydrous solvents (e.g., THF or DMF) to prevent hydrolysis.

- Adding base (e.g., K₂CO₃ or Cs₂CO₃) to stabilize the boronate intermediate.

- Employing Pd catalysts with bulky ligands (e.g., SPhos or XPhos) to suppress β-hydride elimination.

Monitor reaction progress via TLC or in-situ NMR to detect early degradation .

Q. What analytical techniques resolve contradictions in NMR data for structurally similar boronic acids?

- Methodological Answer: Use high-field NMR (400–600 MHz) with ¹H-¹³C HSQC and HMBC to assign ambiguous peaks. For example, the methylsulfonyl group’s deshielding effect on adjacent protons can differentiate regioisomers. Cross-validate with X-ray crystallography or computational modeling (DFT) if crystal structures are unavailable .

Q. How does the methylsulfonyl group influence the electronic properties of the pyrrole ring in cross-coupling reactions?

- Methodological Answer: The electron-withdrawing sulfonyl group reduces electron density at the pyrrole ring, potentially slowing oxidative addition in Pd-catalyzed reactions. Electrochemical analysis (cyclic voltammetry) or Hammett substituent constants (σₚ) can quantify this effect. Compare reaction rates with non-sulfonylated analogs to isolate electronic contributions .

Data-Driven Challenges

Q. How to address discrepancies in reported yields for Suzuki-Miyaura couplings involving sterically hindered boronic acids?

- Methodological Answer: Systematically vary:

- Catalyst loading (0.5–5 mol% Pd).

- Solvent polarity (toluene vs. DMSO).

- Temperature (room temp. vs. 80°C).

Use Design of Experiments (DoE) to identify critical factors. For example, higher temperatures may improve conversion but accelerate protodeboronation, requiring trade-off analysis .

Q. What strategies mitigate batch-to-batch variability in boronic acid synthesis?

- Methodological Answer: Implement rigorous QC protocols:

- Intermediate purification via flash chromatography.

- In-process controls (e.g., FTIR for boronate ester formation).

- Standardize reaction quenching (e.g., aqueous NH₄Cl to remove Pd residues).

Reproducibility is enhanced by documenting all parameters (e.g., stirring rate, cooling gradients) .

Safety and Handling

Q. What precautions are necessary when handling methylsulfonyl-containing boronic acids?

- Methodological Answer: Use PPE (gloves, goggles) and work in a fume hood. The sulfonyl group may release SO₂ upon thermal decomposition. Avoid contact with strong oxidizers (e.g., HNO₃) and store separately from bases. For spills, neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.